methyl 7-methoxy-2H-chromene-3-carboxylate
CAS No.: 86236-08-0
Cat. No.: VC3277352
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86236-08-0 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | methyl 7-methoxy-2H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3 |
| Standard InChI Key | HQIVJFUNDNIKPI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 7-methoxy-2H-chromene-3-carboxylate consists of a chromene core structure with a methoxy group at the 7-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups contributes to its unique chemical and biological properties. The compound lacks the 2-oxo group that is present in some closely related derivatives, making it structurally distinct from compounds such as methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate.
The molecular formula of methyl 7-methoxy-2H-chromene-3-carboxylate is C12H12O4, with a molecular weight of 220.22 g/mol . This places it in the category of low molecular weight organic compounds, which are often favorable for pharmaceutical applications due to their ability to cross biological membranes. The compound has been assigned the CAS registry number 86236-08-0, which serves as its unique identifier in chemical databases and literature .
Physical and Chemical Properties
Methyl 7-methoxy-2H-chromene-3-carboxylate possesses several important physical and chemical properties that influence its behavior in various systems. Based on computational predictions, the compound has a moderate lipophilicity with an XLogP3 value of 1.8, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is significant for its potential absorption and distribution in biological systems.
The compound contains no hydrogen bond donors but has four hydrogen bond acceptors . This hydrogen bonding profile is relevant for understanding how the molecule might interact with biological targets such as proteins or enzymes. Additionally, the compound has three rotatable bonds, providing a degree of conformational flexibility that can be important for molecular recognition processes .
Table 1: Key Physical and Chemical Properties of Methyl 7-methoxy-2H-chromene-3-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H12O4 | |
| Molecular Weight | 220.22 g/mol | |
| XLogP3 | 1.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 220.07355886 Da | |
| CAS Number | 86236-08-0 |
Structural Identifiers
For precise identification and characterization, several systematic nomenclature systems are used for methyl 7-methoxy-2H-chromene-3-carboxylate. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 7-methoxy-2H-chromene-3-carboxylate, which explicitly defines its structure according to standardized chemical naming conventions .
The compound can also be represented by its InChI (International Chemical Identifier) string: InChI=1S/C12H12O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-6H,7H2,1-2H3 . For database searching and computational analysis, the InChIKey HQIVJFUNDNIKPI-UHFFFAOYSA-N provides a condensed, fixed-length representation . The Simplified Molecular-Input Line-Entry System (SMILES) notation, COC1=CC2=C(C=C1)C=C(CO2)C(=O)OC, offers another standardized way to represent the molecular structure .
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of organic compounds such as methyl 7-methoxy-2H-chromene-3-carboxylate. These techniques provide valuable information about the structural features and molecular properties of the compound.
Mass Spectrometry
Mass spectrometry is valuable for confirming the molecular weight and formula of organic compounds. For methyl 7-methoxy-2H-chromene-3-carboxylate, the exact mass is reported as 220.07355886 Da , which aligns with the calculated mass based on its molecular formula C12H12O4.
Infrared (IR) Spectroscopy
IR spectroscopy would be expected to show characteristic absorption bands for the functional groups present in methyl 7-methoxy-2H-chromene-3-carboxylate. These would likely include bands for the C=O stretching of the carboxylate group, C-O stretching of the methoxy and carboxylate groups, and various bands associated with the aromatic and chromene systems.
Structure-Activity Relationships
Key Structural Features
The chromene core of methyl 7-methoxy-2H-chromene-3-carboxylate provides a rigid scaffold that can orient the functional groups in specific spatial arrangements for interactions with biological targets. The methoxy group at the 7-position introduces an electron-donating effect that can influence the electronic distribution across the molecule, potentially affecting its binding affinity to proteins or enzymes. The carboxylate functionality at the 3-position introduces a potential hydrogen bond acceptor site and can also participate in ionic interactions with positively charged amino acid residues in protein binding sites.
Comparative Analysis with Related Compounds
Comparison with structurally related compounds, such as methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, can provide insights into the impact of specific structural modifications. The presence or absence of the carbonyl group at the 2-position represents a significant structural difference that can influence the compound's biological activity profile. The 2-oxo group in coumarin derivatives typically introduces an additional hydrogen bond acceptor site and affects the electron distribution in the molecule, which can alter binding interactions with molecular targets.
Similarly, variations in the substituent at the 7-position, such as diethylamino instead of methoxy, as seen in the compounds described in search result , can significantly impact the compound's physicochemical properties and biological activities. These structure-activity relationships can guide the design of optimized derivatives with enhanced potency or selectivity.
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